2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid
Overview
Description
“2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid” is a chemical compound with the empirical formula C6H11N5O . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular weight of this compound is 169.18 . The SMILES string isCC(C)(C(=O)NN)n1cncn1
. The InChI key is ZTYIXAPRQZAEPL-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 169.18 . The compound’s SMILES string isCC(C)(C(=O)NN)n1cncn1
, and its InChI key is ZTYIXAPRQZAEPL-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Structural Characterization
- Preparation Techniques : (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, a compound related to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, was synthesized via condensation, chlorination, and esterification. Its structure was confirmed using IR, 1H NMR, and X-ray diffractions (Yan Shuang-hu, 2014).
Chemical Modifications and Derivatives
- Derivative Synthesis : The synthesis and structural assessment of compounds like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate, which involve similar triazole rings, were conducted. These processes included reactions with chloroacetic acid and catalyzed esterifications (A. Castiñeiras, I. García-Santos, Manuel Saa, 2018).
Synthesis Methodology Improvements
- Continuous-Flow Synthesis : An efficient, metal-free process for synthesizing related compounds, like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, was developed. This method is atom economical, highly selective, and environmentally friendly, avoiding chromatography and isolation steps (Simone Tortoioli et al., 2020).
Potential Biological Applications
- Antifungal Activity : Triazole derivatives have been explored for antifungal activity, as demonstrated in the design, synthesis, and biological activity study of novel triazole derivatives containing the 1,2,3-triazole group. Such compounds, analogues of fluconazole, were evaluated against various fungi (Shi-chong Yu et al., 2013).
Catalytic Applications
- Alum Catalysis : Alum was used as a catalyst for the synthesis of derivatives similar to this compound in aqueous media, highlighting green chemistry principles (H. Sachdeva, Diksha Dwivedi, Rekha Saroj, 2013).
Exploration in Material Science
- Coordination Polymers : Coordination polymers based on similar structures have been synthesized and characterized, demonstrating potential applications in material science (Yan Yang et al., 2013).
Medicinal Chemistry Investigations
- Radiolabeled Amino Acids for Tumor Imaging : A study on (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid highlighted its potential in brain tumor imaging using positron emission tomography (J. McConathy et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2,5(10)11)9-4-7-3-8-9/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWDFDMXREMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377597 | |
Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303148-48-3 | |
Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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